2-Bromo-1-(4-(dimethylamino)phenyl)ethanone 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 37904-72-6
VCID: VC1968715
InChI: InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C(=O)CBr
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

CAS No.: 37904-72-6

Cat. No.: VC1968715

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone - 37904-72-6

Specification

CAS No. 37904-72-6
Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 2-bromo-1-[4-(dimethylamino)phenyl]ethanone
Standard InChI InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Standard InChI Key YWNKTZFJKMGVRP-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)CBr
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)CBr

Introduction

Structural Characteristics and Basic Properties

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₂BrNO . Its structure consists of a phenyl ring substituted with a dimethylamino group at the para position, with a bromoethanone moiety attached to the aromatic ring. The bromine atom is positioned at the alpha carbon relative to the carbonyl group, making it highly reactive toward nucleophilic substitution reactions.

The compound has a molecular weight of 242.11 g/mol and is identified by the CAS registry number 37904-72-6 . The structural representation includes several identifiers used in chemical databases:

Chemical Identifiers

ParameterValue
IUPAC Name2-bromo-1-[4-(dimethylamino)phenyl]ethanone
CAS Number37904-72-6
Molecular FormulaC₁₀H₁₂BrNO
Molecular Weight242.11 g/mol
InChIInChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
InChI KeyYWNKTZFJKMGVRP-UHFFFAOYSA-N
Canonical SMILESCN(C)C1=CC=C(C=C1)C(=O)CBr

The compound is also known by alternative names including 4-(Dimethylamino)phenacyl bromide and 2-Bromo-4'-(dimethylamino)acetophenone .

Physical Properties

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone presents as a yellow to dark yellow solid at room temperature . Its physical properties make it suitable for various chemical reactions and applications in laboratory settings.

Physical Property Data

PropertyValue
Physical StateSolid
ColorYellow to Dark Yellow
Melting Point89-92°C
Boiling Point330.2±22.0°C at 760 mmHg
Density1.4±0.1 g/cm³ at 20°C
Flash Point153.5±22.3°C
LogP2.63
pKa1.56±0.12 (Predicted)
Refractive Index1.593
Vapor Pressure0.0±0.7 mmHg at 25°C

The compound exhibits limited solubility in water but is sparingly soluble in chloroform and slightly soluble in dimethyl sulfoxide (DMSO), especially when subjected to sonication . These solubility characteristics influence its handling in laboratory settings and its applications in organic synthesis.

Synthesis Methods

The preparation of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone typically involves the bromination of the parent compound, 1-(4-(dimethylamino)phenyl)ethanone. Multiple synthetic routes have been established with varying reagents and conditions.

Common Synthetic Routes

The most prevalent method for synthesizing this compound employs direct bromination of 1-(4-(dimethylamino)phenyl)ethanone using elemental bromine in a suitable solvent. The reaction is typically conducted under controlled temperature conditions to prevent side reactions and ensure high yield and purity.

Bromination Using Bromine

This approach involves the reaction of 1-(4-(dimethylamino)phenyl)ethanone with bromine in solvents such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature (0-20°C) to control the reaction rate and minimize side product formation .

Alternative Brominating Agents

Several alternative bromination methods have been reported:

  • N-Bromosuccinimide (NBS) in acetonitrile with a catalytic amount of p-toluenesulfonic acid

  • Phenyltrimethylammonium tribromide in tetrahydrofuran at 0-20°C

  • Oxone/ammonium bromide system in methanol

  • Copper(II) bromide in ethyl acetate under reflux conditions, sometimes enhanced with sonication

Based on comparative studies of similar compounds, these methods provide yields ranging from 86% to 100% depending on the specific reagents and conditions employed .

Industrial Production Considerations

In industrial settings, the production of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone follows similar synthetic routes but is scaled up with additional considerations for safety, efficiency, and environmental impact. The process typically involves automated reactors with precise control of reaction parameters to ensure consistent product quality.

Chemical Reactivity

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone exhibits diverse chemical reactivity patterns, largely influenced by the bromine substituent and the carbonyl functionality. The presence of the dimethylamino group also contributes to its electronic properties and reactivity profile.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions where the bromine atom, being an excellent leaving group, is displaced by various nucleophiles. Common nucleophiles include:

  • Amines (primary and secondary)

  • Thiols

  • Alkoxides

  • Cyanides

  • Azides

These reactions typically proceed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, which facilitate the substitution process.

Reduction Reactions

The carbonyl group in 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone can be reduced using various reducing agents. Treatment with sodium borohydride or lithium aluminum hydride results in the formation of 1-(4-(dimethylamino)phenyl)ethanol. These reactions are typically performed in solvents such as ethanol or tetrahydrofuran (THF).

Electronic Effects

The dimethylamino group at the para position of the phenyl ring significantly influences the electronic properties of the molecule. This electron-donating group increases the electron density in the aromatic ring, affecting the reactivity of both the carbonyl group and the bromine-containing moiety. These electronic effects play a crucial role in its applications, particularly in fluorescence-based studies and detection methods .

Applications in Scientific Research

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone serves as a versatile reagent in various scientific research areas, from organic synthesis to biological applications.

Organic Synthesis Applications

The compound functions as a valuable building block in the synthesis of more complex organic molecules. Its reactivity profile makes it particularly useful for:

  • Constructing heterocyclic compounds

  • Synthesizing modified amino acids and peptides

  • Preparing functionalized carbonyl compounds

  • Developing new chromophores and fluorophores

Medicinal Chemistry Applications

In medicinal chemistry, 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone serves as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for potential therapeutic applications, including:

  • Anti-cancer compounds

  • Anti-inflammatory agents

  • Anti-parasitic drugs, particularly those with anti-leishmanial activities

  • Compounds targeting various neurotransmitter systems

Analytical Applications

The compound has been utilized in analytical chemistry, particularly in the detection and quantification of biological molecules. Research has shown that derivatives of this compound can be used to label DNA modifications such as 5-hydroxymethylcytosine (5hmC) and 5-formylcytosine (5fC). The labeling process involves:

  • Reaction of the compound with specific DNA modifications

  • Selective isolation using antibodies or affinity columns targeting the dimethylamino group

  • Detection via liquid chromatography-mass spectrometry (LC-MS/MS), which can enhance sensitivity by up to 313-fold compared to unmodified bases

Biological Activity

Although primarily used as a synthetic intermediate, 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone exhibits certain biological activities that are worth noting. Research has indicated that the compound and its derivatives possess various pharmacological properties.

Structure-Activity Relationships

Research on the structure-activity relationships of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and its analogs has revealed that modifications to different parts of the molecule can significantly alter its biological activity:

  • Changes to the dimethylamino group affect membrane permeability and target binding

  • Modifications to the bromine-containing moiety influence reactivity and interaction with biological nucleophiles

  • Alterations to the carbonyl group affect stability and metabolic fate

Comparison with Related Compounds

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone belongs to a family of α-bromoacetophenones with various substituents on the aromatic ring. Comparing this compound with its structural analogs provides insights into the effects of different substituents on physical properties, reactivity, and applications.

Structural Analogs

Several closely related compounds share structural similarities with 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
2-Bromo-1-[4-(diethylamino)phenyl]ethanone207986-25-2C₁₂H₁₆BrNO270.17 g/molDiethylamino instead of dimethylamino group
1-(4-Bromophenyl)-2-(dimethylamino)ethanoneNot providedC₁₀H₁₂BrNO242.11 g/molBromine on the aromatic ring instead of alpha carbon
2-Bromo-1-(4-ethylphenyl)ethanone2632-14-6C₁₀H₁₁BrO227.10 g/molEthyl group instead of dimethylamino group

The diethylamino analog (2-Bromo-1-[4-(diethylamino)phenyl]ethanone) exhibits similar reactivity but differs in lipophilicity and steric properties due to the larger substituent groups . These differences can influence solubility, binding interactions, and utility in specific applications.

Reactivity Comparisons

Research has shown that the electron-donating nature of the substituents on the aromatic ring significantly affects the reactivity of these compounds . For instance:

  • Compounds with electron-donating substituents (like dimethylamino) show improved yields (75-90%) in nucleophilic substitution reactions compared to those with electron-withdrawing groups (approximately 50%)

  • The dimethylamino group enhances fluorescence properties in derivatized products, making 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone particularly useful in imaging applications

  • The position and nature of substituents influence the stability and selectivity in various chemical transformations

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